Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate
Description
Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate (C₈H₆BrN₃O₂, molecular weight 256.06 g/mol) is a brominated heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. The pyridazine ring (a six-membered ring with two adjacent nitrogen atoms) differentiates it from imidazo[1,2-a]pyridine or pyrazine derivatives.
Properties
Molecular Formula |
C8H6BrN3O2 |
|---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-11-12-6(9)4-10-7(5)12/h2-4H,1H3 |
InChI Key |
OTCXPIZNZHGLED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=NN2C1=NC=C2Br |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves brominating a precursor imidazo[1,2-b]pyridazine compound bearing a methyl ester at the 8-position, typically using N-bromosuccinimide (NBS) in an inert solvent under controlled temperature conditions.
Procedure:
- Reagents: Methyl imidazo[1,2-b]pyridazine-8-carboxylate, N-bromosuccinimide (NBS)
- Solvent: Ethyl acetate or acetonitrile
- Conditions:
- Temperature: 85–95°C
- Duration: 2–4 hours
- Atmosphere: Inert (nitrogen or argon)
Reaction Steps:
- Dissolve methyl imidazo[1,2-b]pyridazine-8-carboxylate in ethyl acetate.
- Add NBS gradually with stirring.
- Maintain the reaction mixture at 85–95°C for 2 hours.
- Monitor progress via TLC or HPLC.
- Quench the reaction, filter, and purify via recrystallization or chromatography.
Yield & Purity:
- Typical yields are around 80–90%, with purity exceeding 98% (HPLC).
Data Table:
| Parameter | Details |
|---|---|
| Reagents | Methyl imidazo[1,2-b]pyridazine-8-carboxylate, NBS |
| Solvent | Ethyl acetate |
| Temperature | 85–95°C |
| Time | 2–4 hours |
| Yield | 80–90% |
| Purity | >98% (HPLC) |
Palladium-Catalyzed Sonogashira Coupling Followed by Bromination
Method Overview:
This method involves initial coupling of the imidazo[1,2-b]pyridazine core with an alkyne via palladium catalysis, followed by selective bromination at the 3-position.
Procedure:
- Reagents: 3-Haloimidazo[1,2-b]pyridazine, ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, DIPEA
- Solvent: N,N-Dimethylformamide (DMF)
- Conditions:
- Temperature: 20°C
- Duration: 1 hour
- Atmosphere: Nitrogen
Yield & Purity:
- Yields around 71–81%, with high purity confirmed via NMR and HPLC.
Data Table:
| Parameter | Details |
|---|---|
| Reagents | 3-Bromoimidazo[1,2-b]pyridazine, ethynyltrimethylsilane |
| Catalyst | Pd(PPh₃)₄, CuI |
| Solvent | DMF |
| Temperature | 20°C |
| Time | 1 hour |
| Yield | 71–81% |
| Purity | >99% (HPLC) |
Copper-Catalyzed Coupling with Terminal Alkynes (Sonogashira Reaction)
Method Overview:
This route employs the Sonogashira coupling to introduce an ethynyl group at the 3-position, followed by halogenation to obtain the bromo derivative.
Procedure:
- Reagents: 3-Bromoimidazo[1,2-b]pyridazine, ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, DIPEA
- Solvent: DMF
- Conditions:
- Temperature: 20°C
- Duration: 1 hour
- Atmosphere: Nitrogen
Reaction Steps:
- Combine the brominated core with ethynyltrimethylsilane in DMF.
- Add catalysts and base, stir at room temperature.
- Purify the product via chromatography.
- Brominate at the 3-position if necessary to obtain the target compound.
Yield & Purity:
- Approximately 71–72%, with high purity.
Data Table:
| Parameter | Details |
|---|---|
| Reagents | 3-Bromoimidazo[1,2-b]pyridazine, ethynyltrimethylsilane |
| Catalyst | Pd(PPh₃)₄, CuI |
| Solvent | DMF |
| Temperature | 20°C |
| Time | 1 hour |
| Yield | 71–72% |
| Purity | >99% |
Sequential Halogenation and Esterification
Method Overview:
This method involves initial halogenation of the imidazo[1,2-b]pyridazine core, followed by esterification at the 8-position.
Procedure:
- Halogenate the precursor with NBS or N-chlorosuccinimide at elevated temperature.
- Convert the carboxylic acid to methyl ester via methylation using methyl iodide or dimethyl sulfate under basic conditions.
- Purify through recrystallization and chromatography.
Reaction Conditions:
- Bromination at 85–95°C for 2 hours.
- Methylation in the presence of potassium carbonate in acetone or DMF.
Yield & Purity:
- Overall yields around 70–85%, high purity confirmed via NMR and HPLC.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Direct Bromination | NBS, Ethyl acetate | 85–95°C, 2–4h | 80–90% | Selective at 3-position |
| Palladium-Catalyzed Coupling | Ethynyltrimethylsilane, Pd(PPh₃)₄ | Room temp, 1h | 71–81% | For introducing ethynyl groups |
| Sonogashira Coupling | Ethynyltrimethylsilane, Pd(PPh₃)₄ | Room temp, 1h | 71% | For terminal alkyne attachment |
| Sequential Halogenation & Esterification | NBS, methyl iodide | 85–95°C, 2h | 70–85% | For functional group modifications |
Final Remarks
The synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is versatile, with methods ranging from direct halogenation to palladium-catalyzed cross-couplings. The choice of method depends on the desired substitution pattern and subsequent functionalization steps. These processes are well-documented in the literature, with consistent high yields and purity levels, making them suitable for both research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Core
Halogen Substitution Patterns
Key Observations :
- Halogen Position : Bromine at C3 (vs. chlorine at C6) may enhance electrophilicity for nucleophilic substitution reactions due to bromine’s larger atomic radius and polarizability .
- Ester Group Position : The carboxylate at C8 (pyridazine) vs. C2/C3 (imidazole) affects solubility and steric interactions in biological systems.
Heterocycle Variations
Key Observations :
- Pyridazine vs.
- Trifluoromethyl Groups : The CF₃ substituent in Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate enhances metabolic stability and membrane permeability .
Antimicrobial and Anti-inflammatory Activities
- Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate (CAS 1250444-28-0):
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Used in synthesizing cyclin-dependent kinase (CDK) inhibitors, highlighting the role of bromine in modulating target affinity .
Limitation : Direct biological data for this compound are absent in the evidence, necessitating extrapolation from pyridine/pyrazine analogs.
Biological Activity
Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique imidazo[1,2-b]pyridazine core with a bromine substitution at the 3-position and a carboxylate functional group. Its molecular formula is , and it appears as a yellow solid soluble in various organic solvents. The compound's synthesis typically involves the bromination of imidazo[1,2-b]pyridazine derivatives using reagents like N-bromosuccinimide in chloroform under reflux conditions .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds are effective against various bacterial strains. For example, a study reported minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity when compared to standard antibiotics like ciprofloxacin .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It acts as an inhibitor of several kinases implicated in cancer progression, such as BCR-ABL and Tyk2. These kinases are crucial in signaling pathways that promote tumor growth and survival. Inhibition assays demonstrated that this compound derivatives can significantly reduce cell viability in leukemia and solid tumor cell lines .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Derivative A | BCR-ABL | 0.15 | K562 (Leukemia) |
| Derivative B | Tyk2 | 0.10 | A549 (Lung Cancer) |
| Derivative C | mTOR | 0.05 | MCF-7 (Breast Cancer) |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications for inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving patients with chronic myeloid leukemia (CML) showed that treatment with a derivative of this compound resulted in significant reductions in leukemic cell counts and improved patient outcomes compared to standard therapies .
- Case Study on Antimicrobial Resistance : In a study assessing the efficacy of this compound against antibiotic-resistant bacterial strains, results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy .
Q & A
Q. What are the common synthetic routes for Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate, and how is its purity optimized?
The compound is typically synthesized via one-pot multi-step reactions involving cyclization and functionalization. For example, imidazo[1,2-a]pyridine derivatives are synthesized using condensation reactions between aminopyridines and α-bromoketones, followed by bromination at the 3-position using N-bromosuccinimide (NBS) . Purification challenges arise due to by-products from incomplete bromination or esterification. Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures is commonly employed to achieve >95% purity. HRMS and NMR are critical for verifying purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm for CH3, 165–170 ppm for carbonyl C=O) and aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Used to confirm molecular weight (e.g., calculated [M+H]+ for C8H6BrN3O2: 256.06; observed: 256.07) .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~650 cm⁻¹ (C-Br stretch) .
Q. How is X-ray crystallography applied to confirm the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is used to resolve the molecular geometry. SHELX programs (e.g., SHELXL for refinement) generate ORTEP diagrams to visualize bond lengths/angles and confirm regioselectivity of bromination. For example, C-Br bond lengths typically range from 1.88–1.92 Å .
Q. What safety precautions are required when handling this compound?
The bromine substituent and aromatic heterocycle pose toxicity risks. Use fume hoods, nitrile gloves, and eye protection. Storage should be in airtight containers at 4°C to prevent decomposition. Hazard codes H315 (skin irritation) and H319 (eye irritation) are commonly reported .
Advanced Research Questions
Q. How can computational modeling predict reactivity for further functionalization of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution (EAS) sites. The 3-bromo group directs incoming nucleophiles to the 6-position due to electron-withdrawing effects. Molecular electrostatic potential (MEP) maps and Fukui indices validate reactivity trends .
Q. What strategies minimize by-products during Suzuki-Miyaura coupling reactions with this compound?
Optimize catalyst loading (e.g., 5 mol% Pd(PPh3)4) and use polar aprotic solvents (DMF or THF) at 80–100°C. Adding ligands like XPhos improves cross-coupling efficiency with aryl boronic acids. Monitor reaction progress via LC-MS to halt at >90% conversion, reducing dimerization by-products .
Q. How does the bromo substituent influence pharmacological activity in related imidazo[1,2-a]pyridine derivatives?
Bromine enhances binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors). In CDK2 inhibitors, brominated derivatives show IC50 values 10–50 nM lower than non-brominated analogs due to improved van der Waals interactions .
Q. What are the implications of regioselectivity in nucleophilic substitution reactions?
The 3-bromo group’s position sterically hinders substitution at adjacent sites. For example, amination at the 8-carboxylate position requires deprotonation with NaH to activate the ester for nucleophilic attack, achieving >80% yield .
Q. How can machine learning optimize reaction conditions for high-throughput synthesis?
Neural networks trained on reaction databases (e.g., USPTO) predict optimal temperatures, catalysts, and solvent ratios. For this compound, random forest models suggest 2:1 DMF/H2O at 90°C maximizes yield in Pd-mediated couplings .
Q. What are the common impurities in synthetic batches, and how are they detected?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
